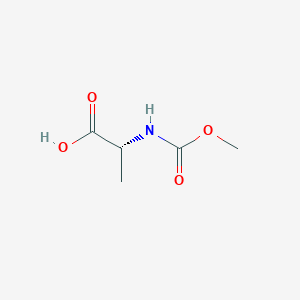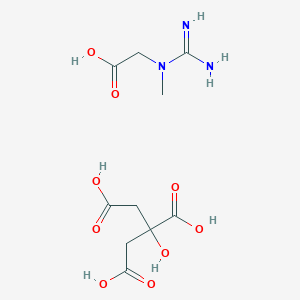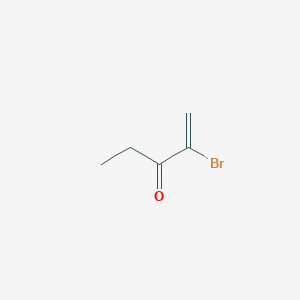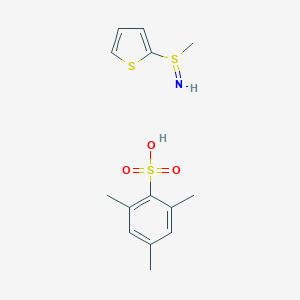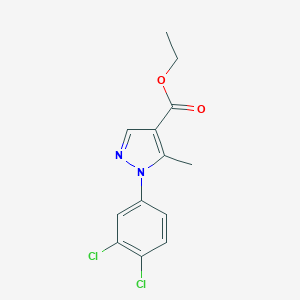
ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as A-836339, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxylates, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been shown to play a role in the regulation of inflammation and pain. Activation of CB2 receptors by ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate may lead to the suppression of pro-inflammatory cytokines and chemokines, resulting in the anti-inflammatory and analgesic effects observed.
Effets Biochimiques Et Physiologiques
Ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. In addition, ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is its potent anti-inflammatory and analgesic effects, which make it useful for studying the mechanisms of inflammation and pain. In addition, its anticonvulsant properties make it useful for studying the mechanisms of epilepsy. However, one of the limitations of ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is its selectivity for CB2 receptors, which may limit its usefulness in studying the effects of cannabinoids on other physiological processes.
Orientations Futures
There are several future directions for the study of ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate. One area of research is the development of more selective CB2 agonists, which may have fewer side effects and greater therapeutic potential. Another area of research is the investigation of the effects of ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate on other physiological processes, such as immune function and neuroprotection. Finally, the potential use of ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a treatment for drug addiction warrants further investigation.
Méthodes De Synthèse
The synthesis of ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to yield ethyl 1-(3,4-dichlorophenyl)-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate. The overall yield of this reaction is approximately 50%.
Applications De Recherche Scientifique
Ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, it has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
ethyl 1-(3,4-dichlorophenyl)-5-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)10-7-16-17(8(10)2)9-4-5-11(14)12(15)6-9/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZICLZTSHHVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

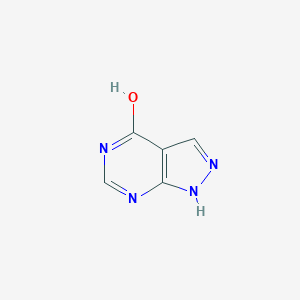
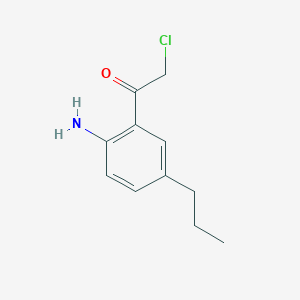
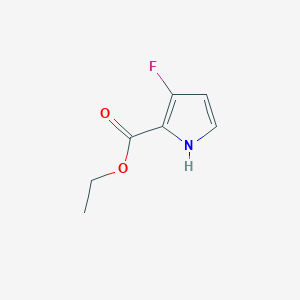
![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)
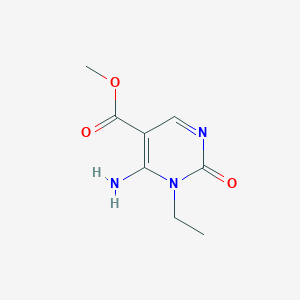
![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)
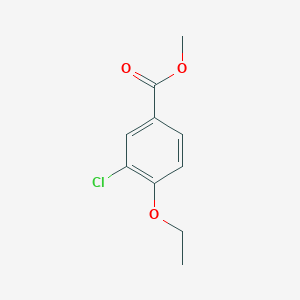
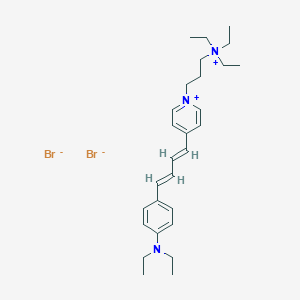
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)

